molecular formula C23H24N2O5S B3014143 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide CAS No. 1207052-09-2

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide

Cat. No.: B3014143
CAS No.: 1207052-09-2
M. Wt: 440.51
InChI Key: PCYZEJFAJQNMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a furan-2-ylmethoxy group substituted with a pyrrolidine-1-sulfonyl moiety at the 5-position and an o-tolyl (ortho-methylphenyl) amide group.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17-8-2-4-10-20(17)24-23(26)19-9-3-5-11-21(19)29-16-18-12-13-22(30-18)31(27,28)25-14-6-7-15-25/h2-5,8-13H,6-7,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZEJFAJQNMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=CC=C(O3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the furan ring using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated furan intermediate with o-tolylamine to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan or benzamide rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analog: 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Key Structural Differences :

  • Core Scaffold : LMM5 and LMM11 contain a 1,3,4-oxadiazole ring instead of a furan ring in the target compound.
  • Sulfamoyl Groups : LMM5 has a benzyl(methyl)sulfamoyl group, while LMM11 features cyclohexyl(ethyl)sulfamoyl. The target compound uses pyrrolidinylsulfonyl, which may reduce steric bulk compared to LMM11.
  • Substituents : The target compound’s o-tolyl amide contrasts with LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl groups.

Pharmacokinetic Considerations :

Parameter Target Compound LMM5 LMM11
Core Scaffold Furan 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Sulfonamide Group Pyrrolidin-1-ylsulfonyl Benzyl(methyl)sulfamoyl Cyclohexyl(ethyl)sulfamoyl
Amide Substituent o-Tolyl 5-[(4-Methoxyphenyl)methyl] 5-(Furan-2-yl)
Reported Activity Not tested Antifungal (MIC: 8–16 µg/mL) Antifungal (MIC: 4–8 µg/mL)

Structural Analog: Dibenzofuran-Quinolinyl Benzamide (1z)

Key Differences :

  • Aromatic System: Compound 1z includes a dibenzofuran core, whereas the target compound uses a monocyclic furan.

Implications :

  • The dibenzofuran in 1z could enhance rigidity and binding to hydrophobic enzyme pockets compared to the target compound’s flexible furan-methoxy linker .

Structural Analog: Filapixant (WHO List 122)

Key Differences :

  • Core Structure : Filapixant contains a morpholine-2-ylmethoxy group and a 5-methylthiazole, unlike the target compound’s furan and pyrrolidine-sulfonyl.
  • Target: Filapixant is a purinoreceptor antagonist, suggesting divergent therapeutic applications despite the shared benzamide backbone .

Pharmacological Insight :

  • The morpholine group in filapixant may improve water solubility, while the target compound’s pyrrolidinylsulfonyl could balance lipophilicity for membrane penetration.

Structural Analog: 4-Amino-5-ethylsulfonyl Benzamide

Key Differences :

  • Substituents: This analog uses ethylsulfonyl and amino groups, contrasting with the target’s pyrrolidinylsulfonyl and lack of amino substitution.

Thiadiazole-Benzamide Hybrid (CAS 897613-74-0)

Key Differences :

  • Heterocycle : A 1,3,4-thiadiazole replaces the target compound’s furan, introducing sulfur atoms that may alter electronic properties.
  • Functional Groups: The thioether and furanmethylamino groups contrast with the target’s methoxy and o-tolyl amide .

Biological Activity

The compound 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide is a synthetic chemical that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyrrolidine : A saturated five-membered ring containing nitrogen.
  • Sulfonyl Group : A functional group characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and bonded to another atom or group.
  • Benzamide : An aromatic amide derived from benzoic acid.

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, and its molecular weight is approximately 366.44 g/mol.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyrrolidine and sulfonamide groups have been shown to inhibit various cancer cell lines effectively.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

In addition to antitumor activity, the compound has shown potential as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

The anti-inflammatory effects are thought to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For example, derivatives with similar functional groups have exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays demonstrated that certain derivatives could inhibit bacterial growth at concentrations as low as 20 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound.

Functional Group Effect on Activity
PyrrolidineEnhances binding affinity to targets
SulfonylIncreases solubility and bioavailability
BenzamideContributes to antitumor activity

Research indicates that modifications in the structure can lead to improved efficacy and reduced toxicity, making it essential for further exploration in drug development.

Q & A

Q. What are the key synthetic routes for 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide, and how can reaction efficiency be monitored?

The compound is typically synthesized via a multi-step protocol involving:

Sulfonylation of pyrrolidine to introduce the sulfonyl group.

Functionalization of the furan ring at the 5-position with the sulfonylated pyrrolidine.

Methoxy linker installation via nucleophilic substitution or Mitsunobu reaction.

Amide coupling between the methoxy-furan intermediate and o-toluidine using coupling agents like EDCI/HOBt or PyBOP .
Monitoring methods : Thin-layer chromatography (TLC) with UV visualization or LC-MS for intermediate tracking. Reaction completion is confirmed by the disappearance of starting materials (e.g., amine or carboxylic acid signals in <sup>1</sup>H NMR) .

Q. How is the structural identity of this compound validated in early-stage research?

  • Spectroscopic techniques :
    • <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., o-tolyl methyl protons at δ 2.3–2.5 ppm, furan protons at δ 6.5–7.5 ppm).
    • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Elemental analysis to validate purity (>95%) .
  • Single-crystal X-ray diffraction (if crystallizable) to resolve ambiguities in stereochemistry or bond connectivity .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Target enzymes relevant to pyrrolidine sulfonamide moieties (e.g., carbonic anhydrase or proteases).
  • Cellular viability assays (MTT/XTT) in disease-relevant cell lines.
  • Solubility and permeability tests (e.g., PAMPA for blood-brain barrier penetration prediction) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, and what are common pitfalls?

  • Optimization strategies :
    • Use anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis of sulfonyl chlorides.
    • Control reaction temperature (0–5°C) to suppress side reactions like over-sulfonylation.
  • Pitfalls :
    • Residual moisture leading to reduced yields (mitigated by molecular sieves).
    • Competing nucleophilic attack on the furan ring; resolved by protecting reactive sites with trimethylsilyl groups .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50 values for kinase inhibition may arise from:
    • Assay conditions (e.g., ATP concentration variations in kinase assays).
    • Compound aggregation artifacts (test via dynamic light scattering).
    • Impurity profiles (re-run assays with HPLC-purified batches) .
  • Statistical validation : Use orthogonal assays (e.g., SPR for binding affinity) to confirm activity .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

  • Molecular docking : Probe interactions with target proteins (e.g., binding of the pyrrolidine sulfonyl group to hydrophobic pockets).
  • QSAR modeling : Utilize descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioavailability.
  • MD simulations : Assess conformational stability of the benzamide core in aqueous vs. lipid environments .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Strategies :
    • Salt formation (e.g., hydrochloride salt of the pyrrolidine nitrogen).
    • Co-solvent systems (e.g., PEG-400/water mixtures).
    • Nanocrystallization to enhance dissolution rates.
  • Validation : Use phase-solubility diagrams and pharmacokinetic profiling in rodent models .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products?

  • LC-HRMS/MS : Identify hydrolyzed products (e.g., cleavage of the sulfonamide or benzamide bond).
  • Solid-state NMR : Detect polymorphic changes during stress testing (e.g., heat/humidity).
  • XPS : Analyze surface composition of degraded crystalline forms .

Methodological Notes

  • Key references : Synthesis (), SAR (), structural analysis ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.